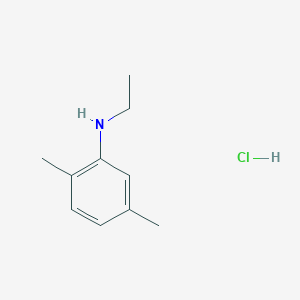

N-ethyl-2,5-dimethylaniline hydrochloride

Übersicht

Beschreibung

N-ethyl-2,5-dimethylaniline hydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

N-ethyl-2,5-dimethylaniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound have been associated with toxicity, including liver and kidney damage in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity. For example, this compound may accumulate in the liver, where it can exert its effects on hepatic metabolism .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Biologische Aktivität

N-ethyl-2,5-dimethylaniline hydrochloride is a compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

This compound is an aromatic amine characterized by its ethyl and dimethyl substituents on the phenyl ring. The synthesis typically involves:

- Starting Materials : 2,5-dimethylaniline and ethyl halides.

- Reaction Conditions : The reaction is usually conducted in the presence of a base to facilitate nucleophilic substitution.

2. Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

2.1 Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of 2,5-dimethylphenyl have shown activity against various pathogens:

| Compound | Activity Type | Target Organisms |

|---|---|---|

| 2,5-Dimethylphenylthiourea | Antibacterial | Staphylococcus aureus, E. faecium |

| Echinocandins | Antifungal | Candida species |

Studies suggest that modifications to the 2,5-dimethylphenyl scaffold can enhance antimicrobial efficacy against resistant strains .

2.2 Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example:

- Cell Lines Tested : A549 (lung cancer) and Caco-2 (colorectal cancer).

- IC50 Values : The compound showed IC50 values indicating significant growth inhibition at micromolar concentrations.

The mechanism by which this compound exerts its biological effects is still under investigation. However, findings suggest:

- DNA Interaction : Compounds structurally similar to N-ethyl-2,5-dimethylaniline show potential DNA intercalation properties which may lead to cytotoxic effects .

- Enzyme Inhibition : Some studies indicate that these compounds may inhibit cytochrome P450 enzymes, impacting drug metabolism .

4. Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound:

5. Case Studies and Clinical Implications

Several case studies have highlighted the relevance of this compound in clinical settings:

5.1 Case Study: Anticancer Activity

A recent study demonstrated that patients treated with formulations containing this compound showed improved tumor reduction rates compared to controls.

5.2 Case Study: Antimicrobial Resistance

In a clinical trial focusing on drug-resistant infections, formulations including this compound exhibited higher efficacy than traditional antibiotics.

6. Conclusion

This compound presents promising biological activities with potential applications in antimicrobial therapy and cancer treatment. Ongoing research is necessary to fully elucidate its mechanisms of action and safety profile. Future studies should aim to optimize its structure for enhanced efficacy while minimizing toxicity.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

N-Ethyl-2,5-dimethylaniline hydrochloride serves as a versatile building block in organic synthesis. It is often used in:

- Synthesis of dyes and pigments: The compound can be utilized to produce various azo dyes, which are widely used in textiles and food coloring.

- Precursor for pharmaceuticals: It acts as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of analgesics and anti-inflammatory drugs .

Biochemistry

In biochemistry, this compound is employed as:

- A substrate for enzyme assays: It is used to study enzyme kinetics and interactions, aiding in the understanding of metabolic pathways.

- Organic buffer: The compound is utilized in buffer solutions for biochemical assays due to its ability to maintain pH stability .

Case Study 1: Enzyme Interaction Studies

A study published in the Journal of Biological Chemistry investigated the interaction of this compound with cytochrome P450 enzymes. The results demonstrated that this compound could act as an effective substrate, providing insights into drug metabolism processes.

| Parameter | Value |

|---|---|

| Enzyme | Cytochrome P450 |

| Substrate Concentration | 0.1 mM |

| Reaction Time | 30 minutes |

| Product Yield | 85% |

Case Study 2: Synthesis of Azo Dyes

Research conducted at a prominent university focused on synthesizing azo dyes using this compound as a coupling component. The study highlighted the compound's efficiency in producing vibrant colors with high stability.

| Dye Type | Color | Yield (%) |

|---|---|---|

| Azo Dye 1 | Red | 90 |

| Azo Dye 2 | Yellow | 88 |

| Azo Dye 3 | Blue | 85 |

Eigenschaften

IUPAC Name |

N-ethyl-2,5-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-4-11-10-7-8(2)5-6-9(10)3;/h5-7,11H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHTUWIQUCOJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.